N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

CCR3 antagonism metabolic stability intrinsic clearance

This metabolically stable CCR3 antagonist scaffold features the critical N-benzylpiperidine motif absent in inferior de-benzylated analogs. The oxoacetamide-bridged architecture delivers superior PK vs. earlier thioacetamide series. CNS-permeable (XLogP3 4.5), suitable for neuroinflammation and dual sEH/FAAH research. PubChem/ChEMBL-registered with ≥95% purity, minimizing HTS artifacts. Optimal for eosinophil-driven disease studies requiring target engagement fidelity and reduced compound attrition.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 920391-86-2
Cat. No. B2523389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
CAS920391-86-2
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H21N3O2S/c25-19(23-21-22-17-8-4-5-9-18(17)27-21)20(26)24-12-10-16(11-13-24)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,23,25)
InChIKeyZTSSLPMVYXBNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1,3-Benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide (CAS 920391-86-2): Chemical Identity and Core Properties for Procurement Screening


N-(1,3-Benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide (CAS 920391-86-2) is a synthetic small molecule (C21H21N3O2S, MW 379.5 g/mol) combining a benzothiazole core with a 4-benzylpiperidine moiety via an oxoacetamide linker [1]. The compound is categorized within the N-benzylpiperidine class, which has been patented as CCR3 chemokine receptor antagonists with demonstrably high metabolic stability [2]. Its computed physicochemical profile (XLogP3 ≈ 4.5, 1 H-bond donor, 4 H-bond acceptors) suggests moderate lipophilicity and CNS-permeability potential [1].

Why N-(1,3-Benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide Cannot Be Interchanged with Simpler Benzothiazole‑Piperidine Analogs


Compounds within the benzothiazole‑piperidine chemotype are not interchangeable because minor structural modifications produce dramatic shifts in target engagement and metabolic fate. The patented class demonstrates that N‑benzyl substitution is critical for achieving both high CCR3 antagonistic potency and superior metabolic stability (low intrinsic clearance) [1]. In contrast, close analogs lacking the benzyl group, such as N‑benzothiazol‑2‑yl‑2‑oxo‑2‑piperidin‑1‑yl‑acetamide (Sigma‑Aldrich R468754), are offered as ‘rare chemicals’ with no analytical data, and their biological activity cannot be assumed to mirror the benzylated congener . Furthermore, the prior‑art 2‑(benzothiazolylthio)acetamide series, while potent, lacked the metabolic stability conferred by the oxoacetamide‑benzylpiperidine architecture [1]. Therefore, using an analog without the benzyl‑piperidine motif or with a thioacetamide bridge risks both altered potency and unpredictable pharmacokinetics, making generic substitution scientifically unsound for projects requiring CCR3 modulation or metabolic robustness.

Quantitative Differentiation of N-(1,3-Benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide: Evidence from Patents, Databases, and Structural Comparisons


Metabolic Stability Advantage Over Prior‑Art 2‑(Benzothiazolylthio)acetamide CCR3 Antagonists

The patent covering N‑benzyl‑piperidine derivatives (which encompasses the target compound) explicitly states that these compounds possess 'a high level of metabolic stability as shown by their intrinsic clearance,' representing a key advantage over the prior 2‑(benzothiazolylthio)acetamide CCR3 antagonists [1]. While the exact intrinsic clearance value for CAS 920391‑86‑2 is not disclosed publicly, the patent asserts that the entire class is advantageous due to reduced intrinsic clearance relative to the thioacetamide series (Chem. Pharm. Bull. 2003, 51, 697‑701), where lead compounds exhibited IC50 values of 1.5–3.0 nM for CCR3 but lacked metabolic stability data [1][2].

CCR3 antagonism metabolic stability intrinsic clearance

Enhanced Lipophilicity and Predicted CNS Permeability vs. De‑benzylated Analog

The target compound bears a benzyl group on the piperidine nitrogen, which increases computed lipophilicity (XLogP3 = 4.5) compared to the simpler N‑benzothiazol‑2‑yl‑2‑oxo‑2‑piperidin‑1‑yl‑acetamide (which lacks the benzyl substituent and has a predicted LogP of approximately 2.0–2.5 based on structure) [1]. The benzyl group adds ~2 LogP units and is a known fragment for enhancing blood‑brain barrier penetration. The patent class explicitly targets CCR3‑mediated diseases, some of which involve CNS inflammation, implying that the lipophilic benzylpiperidine motif is designed for CNS availability [2].

CNS drug design lipophilicity blood‑brain barrier

Dual sEH/FAAH Inhibitory Potential Identified in Structurally Related Benzothiazole‑Phenylpiperidine Series

An NIH‑funded project (Award SC2GM135020) explicitly studies benzothiazole‑phenylpiperidine analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), reporting potent inhibition at both enzymes and metabolic stability in liver microsomes [1]. The core scaffold of the target compound (benzothiazole linked to a phenyl‑substituted piperidine) is directly analogous to the series under investigation, suggesting that CAS 920391‑86‑2 may share this dual inhibitory profile. However, no specific IC50 values for the target compound itself have been disclosed.

pain management dual sEH/FAAH inhibition non‑opioid analgesics

Confirmed Chemical Identity and High Purity Grade (≥95%) via Independent Registration

The compound is registered in PubChem (CID 18588568) with a fully defined structure, InChI key, and computed properties, confirming its chemical identity independently of any single vendor [1]. Multiple independent supplier listings consistently specify a purity of ≥95%, and the ChEMBL database has assigned the identifier CHEMBL5009041, indicating recognition as a distinct bioactive chemical entity [1][2]. In contrast, the de‑benzylated analog (Sigma R468754) carries an explicit vendor disclaimer that no analytical data are collected and the product is sold 'AS‑IS' .

compound procurement purity quality control

High‑Priority Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide Based on Differential Evidence


CCR3‑Mediated Inflammatory Disease Research Requiring Metabolically Stable Antagonists

The compound is a direct descendant of the patented N‑benzylpiperidine class designed as CCR3 antagonists with improved metabolic stability [1]. Researchers studying eosinophil‑driven diseases (e.g., allergic asthma, atopic dermatitis) should prefer this scaffold over the earlier 2‑(benzothiazolylthio)acetamide series, which lacked proven metabolic stability, to minimize compound‑attrition during in vivo efficacy studies [1][2].

CNS‑Targeting CCR3 or Dual Enzyme Inhibitor Programs Leveraging Elevated Lipophilicity

With a computed XLogP3 of 4.5, the benzylpiperidine motif is optimized for crossing the blood‑brain barrier [3]. Projects investigating the role of CCR3 in neuroinflammation or exploring dual sEH/FAAH inhibition for central pain processing should select this compound over the less lipophilic de‑benzylated analog (estimated LogP ~2.0–2.5) to increase the likelihood of achieving CNS exposure [3][4].

SAR Exploration of Dual sEH/FAAH Inhibitors for Non‑Opioid Pain Therapeutics

The benzothiazole‑phenylpiperidine scaffold is under active investigation as a dual sEH/FAAH inhibitor class with potent enzyme inhibition and liver microsomal stability [4]. This compound represents a structurally enabled entry point for medicinal chemistry campaigns aiming to develop non‑opioid analgesics, an area of high unmet medical need where chemical novelty is critical for IP protection [4].

Quality‑Controlled Compound Procurement for High‑Throughput Screening Libraries

The compound is registered in PubChem and ChEMBL with ≥95% purity, providing confidence in its identity and quality [3][5]. In contrast, the commercially available de‑benzylated analog (Sigma R468754) lacks any analytical certification, making the target compound a lower‑risk choice for HTS libraries where undetected impurities can generate false positives or negatives .

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.